
2-(2,2-Difluoroacetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroacetamido)acetic acid is a carboxylic acid derivative with the molecular formula C4H5F2NO3 It is characterized by the presence of two fluorine atoms attached to the acetamido group, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetamido)acetic acid typically involves the reaction of difluoroacetic acid with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluoroacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoroacetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce difluoroacetamido groups into target molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound shares structural similarities with 2-(2,2-Difluoroacetamido)acetic acid but contains a fluorosulfonyl group instead of an acetamido group.
Trifluoroacetic acid: Another fluorinated carboxylic acid with three fluorine atoms attached to the carbonyl carbon.
Uniqueness
This compound is unique due to the presence of both difluoroacetamido and carboxylic acid functional groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H5F2NO3 |
|---|---|
Peso molecular |
153.08 g/mol |
Nombre IUPAC |
2-[(2,2-difluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H5F2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9) |
Clave InChI |
KAWOQXYYRSVAJD-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)NC(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
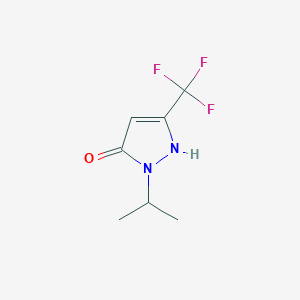
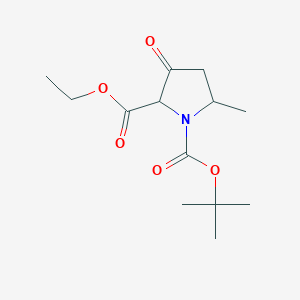
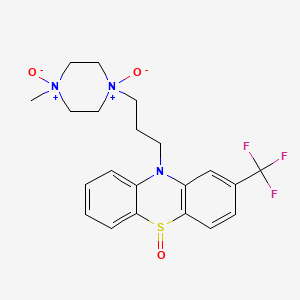
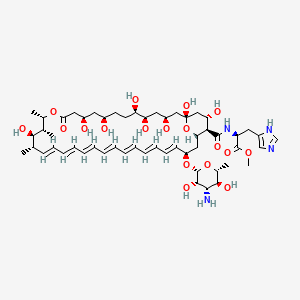
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
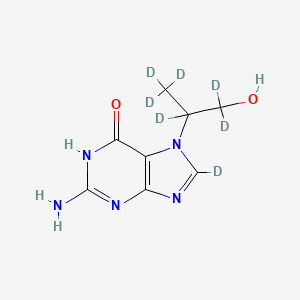
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)
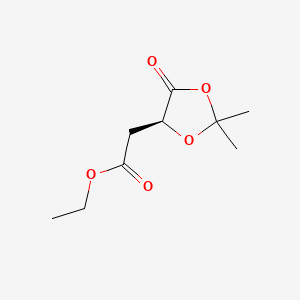
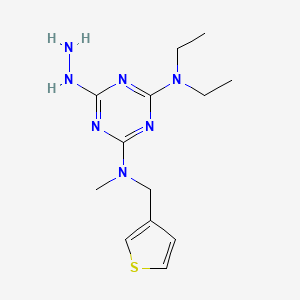
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
